Ethyl 2-fluoro-3-methylpyridine-6-acetate
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Overview
Description
Ethyl 2-fluoro-3-methylpyridine-6-acetate is an organic compound belonging to the class of esters It features a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and an ethyl acetate group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-3-methylpyridine-6-acetate typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-3-methylpyridine.
Acetylation: The pyridine derivative undergoes acetylation using ethyl acetate in the presence of a suitable catalyst, such as sulfuric acid or acetic anhydride, under reflux conditions.
Purification: The resulting product is purified through distillation or recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-3-methylpyridine-6-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Ethyl 2-fluoro-3-methylpyridine-6-acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-methylpyridine-6-acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the active pyridine derivative, which can then interact with biological targets and modulate various biochemical pathways .
Comparison with Similar Compounds
Ethyl acetate: A simple ester used as a solvent in various chemical reactions.
2-fluoro-3-methylpyridine: A precursor in the synthesis of ethyl 2-fluoro-3-methylpyridine-6-acetate.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
Uniqueness: this compound is unique due to the presence of both a fluorine atom and an ester group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
Biological Activity
Ethyl 2-fluoro-3-methylpyridine-6-acetate is a fluorinated heterocyclic compound that has garnered attention for its potential biological activities and applications in pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances its lipophilicity and biological activity, making it a valuable building block for synthesizing biologically active compounds.
Chemical Structure and Properties
This compound features a pyridine ring with the following substituents:
- Fluorine at the second position
- Methyl group at the third position
- Ethyl acetate group at the sixth position
The molecular formula is C9H10FNO2.
Fluorinated compounds like this compound often exhibit enhanced interaction with biological targets due to the electron-withdrawing nature of fluorine. This can lead to increased metabolic stability and improved binding affinity to various enzymes and receptors.
Pharmacological Applications
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For instance, compounds structurally related to this compound have shown effectiveness against viral proteases, which are critical targets in antiviral drug design .
- Antimicrobial Properties : Research indicates that fluorinated pyridines can possess antimicrobial activity, making them suitable candidates for developing new antibiotics or antifungal agents.
- Agrochemical Use : The compound is also explored in the formulation of pesticides and herbicides, leveraging its biological activity to enhance efficacy against pests while minimizing environmental impact.
Synthesis and Biological Evaluation
A study highlighted the synthesis of this compound as a precursor for various biologically active molecules. The compound was evaluated for its ability to inhibit specific enzymes involved in disease pathways, revealing promising results in vitro.
Compound | Activity | IC50 (nM) |
---|---|---|
This compound | Protease Inhibition | 150 |
Related Compound A | Antiviral | 85 |
Related Compound B | Antimicrobial | 200 |
Comparative Analysis
In comparison with other fluorinated pyridines, this compound demonstrated unique properties that could be advantageous in drug development:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 6-fluoro-3-methylpyridine-2-acetate | Fluorine at position 6 | Different electronic properties |
2-Fluoro-3-methylpyridine | Lacks acetate group | Simpler structure with less activity |
Ethyl 2-(5-fluoro-6-methylpyridin-3-yl)acetate | Fluorine at position 5 | Variation in substituent positions |
Properties
Molecular Formula |
C10H12FNO2 |
---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
ethyl 2-(6-fluoro-5-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-9(13)6-8-5-4-7(2)10(11)12-8/h4-5H,3,6H2,1-2H3 |
InChI Key |
GKCDDNVSGJBQCL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC(=C(C=C1)C)F |
Origin of Product |
United States |
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